molecular formula C10H9NO B1315842 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile CAS No. 125114-88-7

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No.: B1315842
CAS No.: 125114-88-7
M. Wt: 159.18 g/mol
InChI Key: XWJWSNVCZKWXST-UHFFFAOYSA-N
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Description

1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of indene, featuring a hydroxyl group at the first position and a nitrile group at the fifth position

Preparation Methods

The synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with indene, which undergoes a series of reactions to introduce the hydroxyl and nitrile groups.

    Reaction Conditions: The hydroxylation of indene can be achieved using oxidizing agents such as hydrogen peroxide or peracids. The nitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

    Industrial Production: On an industrial scale, the synthesis may involve catalytic processes to enhance yield and selectivity. The use of continuous flow reactors can also improve the efficiency of the synthesis.

Chemical Reactions Analysis

1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like alkyl halides or acyl chlorides.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium cyanide). Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Scientific Research Applications

1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, influencing the compound’s biological activity. For example, the nitrile group can form hydrogen bonds with amino acid residues in enzyme active sites, while the hydroxyl group can participate in nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile can be compared with other indene derivatives:

    1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile:

    2,3-Dihydro-1H-indene-5-carbonitrile: Lacking the hydroxyl group, this compound has different chemical properties and reactivity.

    1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: The position of the nitrile group is different, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJWSNVCZKWXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561190
Record name 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125114-88-7
Record name 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-cyano-1-indanone (3.40 g, 21.63 mmol, prepared according to Reich, S. H., et. al. J. Med. Chem., 2000, 43, 1670–1683) in methanol (50 mL) was treated with sodium borohydride (0.25 g, 6.48 mmol). After stirring for 3 h, the reaction was diluted with methylene chloride (50 mL) and washed with saturated aqueous sodium bicarbonate (50 mL). The aqueous layer was further extracted with methylene chloride (2 50 mL). The extracts were combined, dried over magnesium sulfate and concentrated in vacuo. Silica gel chromatography eluting with 40% ethyl acetate/hexanes gave 2.45 g (15.40 mmol, 71%) of the title compound as a white solid: 1H NMR (500 MHz, CDCl3) δ 7.48–7.54 (m, 3H), 5.25–5.29 (m, 1H), 3.03–3.10 (m, 2H), 2.81–2.89 (m, 2H), 2.52–2.59 (m, 2H), 1.94–2.01 (m, 2H); 13C NMR (CDCl3, 125 MHz) δ 150.1, 144.2, 130.9, 128.6, 125.0, 119.1, 111.8, 75.9, 35.8, 29.5.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

The operation is carried out as in preparation 10, starting with 5-cyano-1-indanone (1.93 g), the extracted residue is taken up in 20 ml of hexane, with agitation for one hour. After filtering, the filtrate is dried at 45° C. under reduced pressure and 1.92 g is obtained,
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-Oxo-2,3-dihydro-1H-inden-5-carbonitrile (7.85 g, 50 mmol) was dissolved in 50 mL of methanol. To it was added sodium borohydride (2.3 g, 60 mmol) gradually within about 30 minutes. The solution was concentrated after being stirred for 2 hours. The residue was dissolved in ethyl acetate and the solution obtained was washed with sodium bicarbonate twice and then with brine twice, dried over magnesium sulfate, filtered, and concentrated to obtain 8 g of the desired compound (100% yield). MS (M+1)=160.07.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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